molecular formula C11H15ClN2 B1431253 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride CAS No. 1375996-89-6

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride

Cat. No.: B1431253
CAS No.: 1375996-89-6
M. Wt: 210.7 g/mol
InChI Key: GRWJGHPPVNBLJL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is a derivative of naphthalene and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride typically involves the hydrogenation of naphthalene derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWJGHPPVNBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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